molecular formula C10H8ClN B123181 2-Chloro-4-methylquinoline CAS No. 634-47-9

2-Chloro-4-methylquinoline

Cat. No.: B123181
CAS No.: 634-47-9
M. Wt: 177.63 g/mol
InChI Key: PFEIMKNQOIFKSW-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by a chlorine atom at the second position and a methyl group at the fourth position on the quinoline ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-chloroaniline with acetaldehyde in the presence of a catalyst. Another method includes the reaction of 2-chloroaniline with methyl vinyl ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-methylquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methylquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEIMKNQOIFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00212808
Record name 2-Chloro-4-methylquinoline
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Molecular Weight

177.63 g/mol
Source PubChem
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CAS No.

634-47-9
Record name 2-Chloro-4-methylquinoline
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Record name 2-Chloro-4-methylquinoline
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Record name 2-Chloro-4-methylquinoline
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Record name 2-Chloro-4-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-chloro-4-methylquinoline?

A1: this compound is often synthesized through the Knorr reaction, a condensation between a β-keto ester and 4-bromoaniline followed by cyclization of the resulting anilide []. Another approach involves the reaction of substituted 4-methylquinolin-2(1H)-ones with phosphorus oxychloride (POCl3) [].

Q2: Can you describe the structural characteristics of this compound?

A2: this compound (C10H8ClN) is a planar molecule that forms stacked columns in its crystal structure. The molecules within the column interact through C–H⋯N interactions, creating a non-planar R22(8) dimer [].

Q3: What are the typical reactions of this compound with nucleophiles?

A3: The chlorine atom in this compound can be displaced by various nucleophiles. For instance, reaction with sodium azide yields substituted tetrazolo[1,5-a]quinolines instead of the expected 2-azido-4-methylquinolines []. Additionally, reactions with sulfur nucleophiles are also reported [].

Q4: How does the structure of this compound relate to its reactivity in cross-coupling reactions?

A4: The presence of the chlorine atom in the 2-position makes this compound a suitable substrate for nickel-catalyzed cross-coupling reactions with aryllithium compounds. This reaction allows for the formation of a variety of substituted quinolines [].

Q5: Can this compound be used as a building block for more complex structures?

A5: Yes, this compound is a versatile starting material for synthesizing various heterocyclic systems. For example, it can be used to synthesize linear dibenzo[1,8]naphthyridines by reacting with 2-amino-5-chlorobenzophenone []. It can also be used to synthesize 2-(pyrazol-1-yl)-4-methylquinolines through condensation with sodium salts of substituted pyrazoles [].

Q6: How do steric effects influence the reactivity of this compound derivatives?

A6: Studies on the cyclization of substituted anilides derived from this compound have shown that steric effects can significantly influence the reaction outcome []. Similarly, 5-ethyl and 5-isopropyl substituted 2-(pyrazol-1-yl)-4-methylquinoline derivatives exhibit specific conformations due to C-H-N-1 interactions [], highlighting the importance of steric factors in these systems.

Q7: Are there any reported applications of this compound derivatives in materials science?

A7: this compound has been used as a starting material to synthesize novel red phosphorescent iridium(III) complexes with 4-tert-Butylphenyl-boronic acid. These complexes show promise as potential emitters in organic light-emitting diodes (OLEDs) [].

Q8: What biological activities have been reported for this compound derivatives?

A8: Derivatives of this compound, specifically Cu(II) and Co(II) complexes derived from N1,N2-bis(4-methylquinolin-2-yl)benzene-1,2-diamine, have shown promising antibacterial and antifungal activities. Notably, these metal complexes exhibit enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore the potential of these compounds as therapeutic agents.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A9: While specific SAR studies are not detailed in the provided abstracts, research on synthesizing a range of this compound derivatives with various substituents and their subsequent biological evaluation [, , , ] suggests ongoing efforts to understand the relationship between structure and activity in this class of compounds.

Q10: Are there any known analytical methods for the detection and quantification of this compound?

A10: While specific analytical methods are not detailed in the provided abstracts, common techniques like Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, Infrared spectroscopy (IR), and Mass Spectrometry (MS) are likely employed for characterization and analysis of this compound and its derivatives [, , , , ].

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